(4-Benzylpiperazin-1-yl)(biphenyl-4-yl)methanone
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Overview
Description
1-BENZYL-4-(BIPHENYL-4-YLCARBONYL)PIPERAZINE is a synthetic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is notable for its complex structure, which includes a benzyl group and a biphenyl-4-ylcarbonyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-4-(BIPHENYL-4-YLCARBONYL)PIPERAZINE typically involves the reaction of piperazine with benzyl chloride and biphenyl-4-ylcarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine.
Step 2: The resulting 1-benzylpiperazine is then reacted with biphenyl-4-ylcarbonyl chloride in an organic solvent like dichloromethane, using a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-4-(BIPHENYL-4-YLCARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
1-BENZYL-4-(BIPHENYL-4-YLCARBONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antidepressant and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(BIPHENYL-4-YLCARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release and uptake. The exact molecular targets and pathways are still under investigation, but it is thought to influence serotonin and dopamine receptors, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological properties.
1-(3-Chlorophenyl)piperazine (mCPP): A phenylpiperazine with distinct receptor binding profiles.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another phenylpiperazine with unique chemical and biological properties.
Uniqueness: 1-BENZYL-4-(BIPHENYL-4-YLCARBONYL)PIPERAZINE stands out due to its biphenyl-4-ylcarbonyl group, which imparts unique chemical properties and potential applications. Its ability to interact with multiple receptor types makes it a versatile compound for research in various fields.
Properties
Molecular Formula |
C24H24N2O |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H24N2O/c27-24(23-13-11-22(12-14-23)21-9-5-2-6-10-21)26-17-15-25(16-18-26)19-20-7-3-1-4-8-20/h1-14H,15-19H2 |
InChI Key |
KULHHLCHVWKJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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